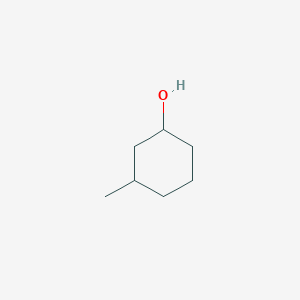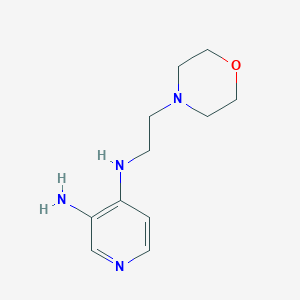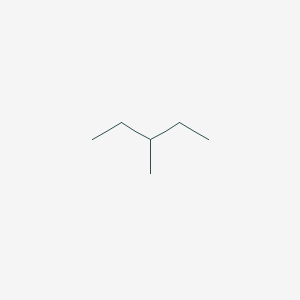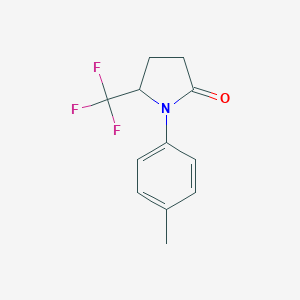
1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one, also known as ractopamine, is a feed additive used in the livestock industry to promote lean muscle growth and reduce fat deposition. It is a beta-agonist that selectively stimulates beta-adrenergic receptors in the body, leading to increased protein synthesis and decreased lipogenesis. Ractopamine has been approved for use in several countries, including the United States, Canada, and Brazil, but its safety and efficacy have been the subject of much debate.
作用機序
Ractopamine acts as a beta-adrenergic agonist, specifically targeting beta-1 and beta-2 receptors in the body. This leads to increased protein synthesis and decreased lipogenesis, resulting in increased lean muscle mass and decreased fat deposition. Ractopamine also has some bronchodilatory and vasodilatory effects, which may contribute to its performance-enhancing properties.
Biochemical and Physiological Effects:
Ractopamine has been shown to have a number of biochemical and physiological effects in livestock. It increases the expression of genes involved in muscle growth and metabolism, while decreasing the expression of genes involved in fat synthesis and storage. Ractopamine also increases the activity of enzymes involved in protein synthesis and decreases the activity of enzymes involved in fat synthesis. In addition, 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one has been shown to alter the composition of muscle fibers, increasing the proportion of fast-twitch fibers and decreasing the proportion of slow-twitch fibers.
実験室実験の利点と制限
Ractopamine has several advantages as a research tool. It is a potent and selective beta-agonist, making it useful for studying the role of beta-adrenergic signaling in various physiological processes. It also has well-defined effects on muscle growth and metabolism, making it useful for studying these processes in vivo and in vitro. However, 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one also has some limitations as a research tool. Its effects are highly species-specific, and it may not be appropriate for studying human physiology. In addition, its safety and efficacy have been the subject of much debate, and its use may be restricted in some countries.
将来の方向性
There are several potential future directions for research on 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one. One area of interest is the molecular mechanisms underlying its effects on muscle growth and metabolism. This could involve studying the downstream signaling pathways activated by beta-adrenergic receptors, as well as the effects of 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one on gene expression and enzyme activity. Another area of interest is the potential use of 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one as a therapeutic agent for muscle wasting diseases, such as muscular dystrophy. Finally, there is ongoing research into the safety and efficacy of 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one, particularly in terms of its impact on animal welfare and human health.
合成法
Ractopamine can be synthesized through a multistep process starting from 2-pyrrolidone. The first step involves the reaction of 2-pyrrolidone with p-toluenesulfonyl chloride to form the corresponding sulfonyl derivative. This is followed by the reaction with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves the removal of the sulfonyl protecting group with sodium hydroxide to yield 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one.
科学的研究の応用
Ractopamine has been extensively studied for its effects on livestock growth and meat quality. It has been shown to increase lean muscle mass and decrease fat deposition in various species, including pigs, cattle, and turkeys. Ractopamine has also been investigated for its potential as a performance-enhancing drug in human athletes, although its use in this context is banned by the World Anti-Doping Agency.
特性
CAS番号 |
134481-29-1 |
|---|---|
製品名 |
1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one |
分子式 |
C12H12F3NO |
分子量 |
243.22 g/mol |
IUPAC名 |
1-(4-methylphenyl)-5-(trifluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO/c1-8-2-4-9(5-3-8)16-10(12(13,14)15)6-7-11(16)17/h2-5,10H,6-7H2,1H3 |
InChIキー |
ZZLAPTJIPAVITR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(CCC2=O)C(F)(F)F |
正規SMILES |
CC1=CC=C(C=C1)N2C(CCC2=O)C(F)(F)F |
同義語 |
1-P-TOLYL-5-TRIFLUOROMETHYL-PYRROLIDIN-2-ONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



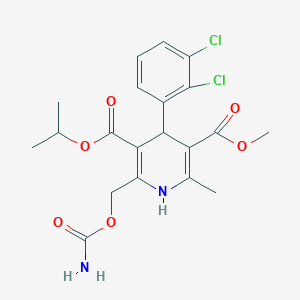


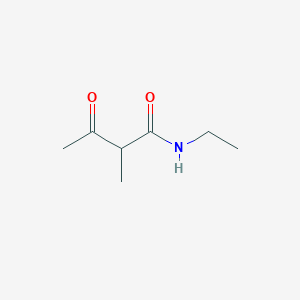
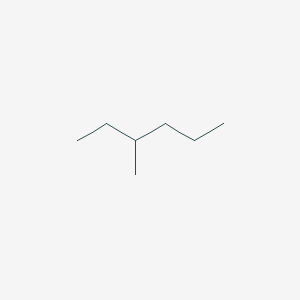
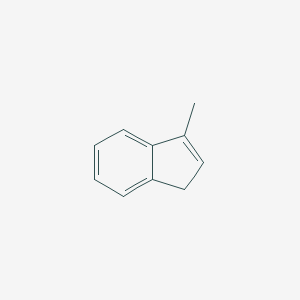
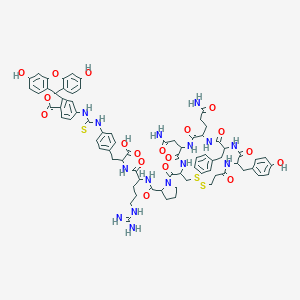

![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)


